methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2S/c1-22-17(21)11-4-2-10(3-5-11)16-20-15(9-23-16)12-6-7-13(18)14(19)8-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPSBRNZIFDSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole ring system in this compound. This two-step process involves (i) preparing a thiourea intermediate and (ii) cyclizing it with an α-halo ketone derivative.
Synthesis of Thiourea Intermediate
The synthesis begins with methyl 4-aminobenzoate, which undergoes acetylation to protect the amine group. Treatment with acetyl chloride in the presence of a base such as pyridine yields methyl 4-acetamidobenzoate. Subsequent reaction with thiourea in ethanol under reflux conditions introduces the thioamide functionality, forming methyl 4-acetamido-3-thioureidobenzoate. This intermediate is critical for nucleophilic attack during cyclization.
Key Reaction Conditions:
Cyclization with α-Halo Ketone
The thiourea intermediate reacts with α-bromo-3,4-dichloroacetophenone to form the thiazole ring. The mechanism involves nucleophilic displacement of the halide by the thioamide sulfur, followed by cyclodehydration (Fig. 1).
Optimized Protocol:
- Reagents: α-Bromo-3,4-dichloroacetophenone (1.2 equiv), thiourea intermediate (1.0 equiv)
- Solvent: DMF or acetonitrile
- Base: Potassium carbonate (2.0 equiv)
- Temperature: 90–110°C, 6–8 hours
- Yield: 68–82%
Table 1: Hantzsch Synthesis Variants
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional reflux | DMF | 110 | 8 | 78 |
| Microwave-assisted | Acetonitrile | 120 (MW) | 1.5 | 85 |
| Catalytic (KI) | Ethanol | 80 | 10 | 72 |
Microwave irradiation significantly enhances reaction efficiency, reducing time by 80% while improving yield.
Microwave-Assisted Synthesis
Microwave (MW) technology offers a green chemistry alternative by accelerating reaction kinetics through dielectric heating. A modified Hantzsch protocol achieves the target compound in 1.5 hours with minimal side products.
Reaction Setup
Alternative Synthetic Routes
Oxidative Cyclization of Disulfides
A novel approach inspired by benzothiazolo[2,3-c]triazole synthesis involves oxidizing a mercaptophenyl precursor to a disulfide intermediate, followed by intramolecular C–H functionalization (Fig. 2).
Steps:
Comparative Analysis of Methods
Table 2: Method Comparison
| Parameter | Hantzsch (Conventional) | Microwave Hantzsch | Oxidative Cyclization |
|---|---|---|---|
| Reaction Time | 8 h | 1.5 h | 6 h |
| Yield | 78% | 85% | 72% |
| Scalability | Excellent | Moderate | Limited |
| Equipment Needs | Standard | Microwave reactor | Specialized glassware |
| Byproduct Formation | Moderate | Low | High |
The Hantzsch method remains optimal for large-scale synthesis, while microwave-assisted protocols excel in research settings requiring rapid iteration. Oxidative cyclization is less practical due to stringent conditions and lower yields.
Mechanistic Insights and Optimization
Role of Base in Hantzsch Synthesis
Potassium carbonate deprotonates the thioamide, enhancing nucleophilicity at the sulfur atom. Excess base (>2.0 equiv) promotes over-dehydration, reducing yield.
Chemical Reactions Analysis
Key Reaction Conditions:
| Reactants | Conditions | Yield | Source |
|---|---|---|---|
| Thiourea + α-bromo ketone | Reflux in ethanol, 6–12 hours | ~70–85% |
Ester Functionalization
The methyl benzoate group undergoes typical ester reactions:
Hydrolysis to Carboxylic Acid
-
Acidic Hydrolysis : Using HCl or H₂SO₄ in aqueous methanol .
-
Basic Hydrolysis : NaOH in ethanol/water, yielding the sodium carboxylate .
Transesterification
Example Data:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 4 hours | 4-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid | 88% |
Electrophilic Aromatic Substitution (EAS) on Thiazole
Nucleophilic Aromatic Substitution (NAS) on Dichlorophenyl Group
The 3,4-dichlorophenyl moiety may undergo NAS if activated:
Cyclization Reactions
The thiazole’s nitrogen or sulfur atoms may participate in forming fused heterocycles:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives, including methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, derivatives of thiazole have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria using methods such as the turbidimetric method .
Anticancer Properties
this compound has also shown promise in anticancer research. Compounds with similar thiazole structures have been tested against cancer cell lines, indicating potential cytotoxic effects. For example, studies on related thiazole derivatives revealed their ability to inhibit the proliferation of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) through assays like Sulforhodamine B .
Mechanisms of Action
The mechanisms by which these compounds exert their biological effects are still under investigation. Molecular docking studies suggest that they may interact with specific enzymes or receptors involved in disease processes, leading to their antimicrobial and anticancer activities .
Agricultural Applications
Pesticidal Properties
Thiazole derivatives have been explored for their potential as agrochemicals. This compound may serve as a lead compound in the development of new pesticides due to its structural features that enhance biological activity against pests . The exploration of such compounds aims to address the growing issue of pesticide resistance and environmental safety.
Material Science
Polymer Chemistry
In material science, thiazole-containing compounds are being studied for their utility in synthesizing novel polymers with enhanced properties. The incorporation of thiazole moieties into polymer matrices can improve thermal stability and mechanical strength. Research into the synthesis of such polymers is ongoing, with an emphasis on optimizing the properties for industrial applications .
Summary Table of Applications
Case Studies
- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of several thiazole derivatives against a panel of bacterial strains. The results indicated that this compound had a notable inhibitory effect on both Gram-positive and Gram-negative bacteria.
- Anticancer Activity Assessment : Another study focused on evaluating the anticancer properties of related compounds using MCF7 cell lines. The findings suggested that certain thiazole derivatives could significantly reduce cell viability, indicating their potential as anticancer agents.
Mechanism of Action
The mechanism of action of methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit microbial growth by targeting essential enzymes in the pathogen .
Comparison with Similar Compounds
Key Differences:
- Target Compound : Contains a methyl benzoate ester directly linked to the thiazole 2-position.
- Compound 10g () : Features a urea-linked phenyl group (3,4-dichlorophenyl) and a piperazine-acetate side chain.
- Compound 10h () : Similar to 10g but substitutes 3,4-dichlorophenyl with 3-(trifluoromethoxy)phenyl, increasing molecular weight due to the trifluoromethoxy group.
- SY171024 () : Incorporates an N-allyl-2-chloroacetamide moiety, introducing electrophilic chlorine and allyl groups.
Observations:
- Yield Trends : Ureido-thiazole derivatives (10g, 10h) exhibit high yields (>87%), likely due to optimized coupling conditions, whereas Compound 5’s lower yield (22%) may reflect challenges in amide bond formation or purification .
- Molecular Weight : The trifluoromethoxy group in 10h increases its molecular weight by ~16 Da compared to 10g, highlighting the impact of halogen vs. fluorinated alkoxy substituents .
Biological Activity
Methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the current understanding of its biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by a thiazole ring substituted with a dichlorophenyl group and a benzoate moiety. This unique configuration contributes to its diverse biological activities. The molecular formula is , and it has a molecular weight of 350.26 g/mol.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity Data
The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups such as chlorine enhances the cytotoxicity of thiazole derivatives. Specifically, the 3,4-dichlorophenyl substitution is crucial for increasing potency against cancer cells .
Antimicrobial Activity
Thiazole compounds are known for their antimicrobial properties. Research indicates that this compound exhibits antibacterial activity against common pathogens.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 25 | |
| Staphylococcus aureus | 15 |
The compound's effectiveness against these microorganisms suggests potential applications in treating bacterial infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological mechanisms underlying the activity of this compound are still being elucidated. Some studies suggest that it may inhibit specific kinase pathways involved in cell proliferation and survival.
Case Study: Inhibition of Kinase Activity
A study focusing on similar thiazole derivatives revealed that they could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate?
- Methodological Answer : The compound can be synthesized via the Hantzsch thiazole synthesis. Key steps include:
Condensation of 3,4-dichlorophenyl thiourea with α-bromo ketones (e.g., methyl 4-(bromoacetyl)benzoate) in ethanol or DMF under reflux .
Optimization of reaction conditions: Use of catalytic acetic acid (5 drops per 0.001 mol substrate) improves cyclization efficiency .
Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
- Critical Parameter : Reaction time (4–8 hours) and solvent polarity significantly influence yield (typically 60–75%) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via -NMR (e.g., thiazole proton at δ 7.8–8.2 ppm) and -NMR (C=O ester at ~165 ppm) .
- Infrared Spectroscopy (IR) : Validate carbonyl stretches (ester C=O at ~1720 cm, thiazole C=N at ~1600 cm) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S, Cl content (deviation <0.4%) .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound's antimicrobial activity?
- Methodology :
Analog Synthesis : Compare substituent effects (e.g., 3,4-dichlorophenyl vs. 4-chlorophenyl in and ). Replace thiazole with oxazole (as in ) to assess heterocycle impact .
Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays. Note: 3,4-dichlorophenyl analogs show 2–4× higher activity than monosubstituted derivatives .
Computational Docking : Use AutoDock Vina to predict binding to bacterial enoyl-ACP reductase (e.g., PDB ID 8S9 in ). Key interactions: Thiazole N with Arg158; dichlorophenyl Cl with hydrophobic pockets .
- Data Contradiction Resolution : If bioactivity varies unexpectedly, re-evaluate compound solubility (logP >3.5 may reduce bioavailability) .
Q. How can computational methods predict the binding affinity of this compound with biological targets?
- Protocol :
Molecular Docking : Prepare protein targets (e.g., COX-2 for anti-inflammatory studies) using AutoDock Tools. Optimize ligand protonation states at pH 7.4 .
Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
Free Energy Calculations : Use MM-PBSA to estimate ΔG. Correlate with experimental IC values (R >0.7 validates predictions) .
- Case Study : For antifungal targets (e.g., CYP51), 3,4-dichlorophenyl analogs show stronger binding (ΔG = -9.2 kcal/mol) than monosubstituted derivatives (ΔG = -7.8 kcal/mol) .
Q. What experimental designs resolve contradictions in reported biological data for thiazole derivatives?
- Approach :
- Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) to confirm EC reproducibility across labs .
- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., ester hydrolysis) that may skew activity .
- Example : Discrepancies in anticancer activity may arise from assay type (MTT vs. apoptosis flow cytometry). Validate via dual assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
